2-Ethyloxane-4-sulfonyl chloride
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Overview
Description
2-Ethyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their role as intermediates in the synthesis of sulfonamides, sulfonylureas, and other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxane-4-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyloxane. This process can be carried out using chlorosulfonic acid or thionyl chloride as the chlorinating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation: Can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Ethyloxane-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyloxane-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different structural properties.
Benzenesulfonyl Chloride: A widely used sulfonyl chloride in organic synthesis with aromatic properties.
Tosyl Chloride: Known for its use in protecting group chemistry.
Uniqueness
2-Ethyloxane-4-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its oxane ring structure can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C7H13ClO3S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
2-ethyloxane-4-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
CFOTZHJKEODDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
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